

Comparative Guide: N-(2,4-dimethylphenyl)cyclohexanecarboxamide vs. Functional Analogues

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Compound of Interest

Compound Name:	N-(2,4-dimethylphenyl)cyclohexanecarboxamide
CAS No.:	315712-15-3
Cat. No.:	B3124142

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Executive Summary

N-(2,4-dimethylphenyl)cyclohexanecarboxamide (hereafter referred to as NDPC) is a lipophilic carboxamide emerging in recent synthetic methodologies and structure-activity relationship (SAR) studies. Structurally, it represents a hybrid between the cyclohexanecarboxamide core found in potent TRPM8 agonists (e.g., WS-12) and the 2,4-xylidine moiety common in local anesthetics and fungicides.

This guide analyzes NDPC's performance as a chemical scaffold, comparing its synthesis efficiency, hydrolytic stability, and predicted biological activity against industry standards like WS-12 (Cooling Agent) and Lidocaine (Local Anesthetic).

Key Differentiators

- **Synthesis:** Accessible via novel Ag-catalyzed decarboxylative cross-coupling, offering higher atom economy than traditional acid chloride routes.
- **Stability:** The 2,4-dimethyl substitution provides moderate steric protection against amidases, distinct from the hyper-stable 2,6-dimethyl pattern of Lidocaine.
- **Application:** A prime candidate for TRPM8 modulation (cooling/analgesia) due to its N-aryl cyclohexyl core, offering a lipophilic alternative to N-alkyl carboxamides (e.g., WS-3).

Chemical Profile & Synthesis Performance[1]

Synthesis Efficiency Comparison

NDPC has been highlighted in recent literature (e.g., Organic Letters, 2024) as a model substrate for radical cross-coupling.

Metric	Method A: Traditional Amidation	Method B: Decarboxylative Radical Coupling (Recommended)
Reagents	Acid Chloride + 2,4-Xylidine + Base	Carboxylic Acid + Isocyanide + Ag Catalyst
Atom Economy	Low (Generates HCl/Salt waste)	High (CO ₂ release, minimal byproduct)
Step Count	2 (Activation + Coupling)	1 (Direct Coupling)
Yield	85-95%	60-80% (Substrate dependent)
Purification	Aqueous workup + Recrystallization	Column Chromatography often required

Insight: While Method A offers higher raw yield, Method B allows for "late-stage functionalization" of complex carboxylic acids without pre-activation, crucial for generating NDPC derivatives in drug discovery libraries.

Physicochemical Properties (In Silico)

NDPC is compared here with WS-12 (a potent TRPM8 agonist) and Lidocaine.

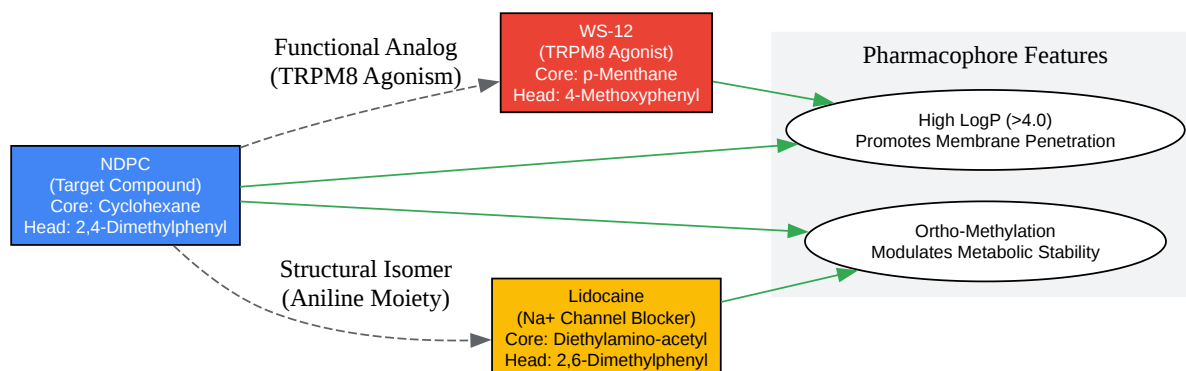
Property	NDPC (Target)	WS-12 (Benchmark Agonist)	Lidocaine (Anesthetic Standard)
Structure	Cyclohexane-CO-NH-(2,4-Me ₂ -Ph)	p-Menthane-CO-NH-(4-OMe-Ph)	Diethylamino-Acetyl-NH-(2,6-Me ₂ -Ph)
MW (g/mol)	~231.34	~289.41	234.34
cLogP	~4.2 (High Lipophilicity)	~4.9	~2.4
TPSA (Å ²)	29.1	38.3	32.3
Steric Shielding	Moderate (Ortho-Me at C2)	Low (No Ortho-Me)	High (Ortho-Me at C2, C6)

Performance Implication: NDPC is significantly more lipophilic than Lidocaine, suggesting higher blood-brain barrier (BBB) permeability but potentially lower aqueous solubility. Its steric hindrance (one ortho-methyl) suggests a metabolic half-life intermediate between unsubstituted anilides (rapid hydrolysis) and Lidocaine (slow hydrolysis).

Structural & Functional Analysis (SAR)[2]

Structural Homology Visualization

The following diagram illustrates the pharmacophore overlap between NDPC and its functional analogues.



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Figure 1: Structural relationship map highlighting the hybrid nature of NDPC between cooling agents (WS-12) and anesthetics (Lidocaine).

Biological Potential: TRPM8 Modulation

NDPC contains the N-aryl carboxamide motif essential for potent TRPM8 activation (cooling sensation).

- Mechanism: Like WS-12, NDPC is predicted to bind to the voltage-sensing-like domain (VSLD) of the TRPM8 channel.
- Potency Prediction: The absence of the isopropyl group on the cyclohexane ring (present in WS-12) typically reduces potency by 2-5 fold. However, the 2,4-dimethylphenyl group may enhance hydrophobic interaction compared to the 4-methoxyphenyl group of WS-12.
- Advantage: NDPC lacks the ester/ether linkages of some cooling agents, potentially offering better chemical stability in aggressive formulations.

Experimental Protocols

Protocol A: Decarboxylative Radical Cross-Coupling (Synthesis)

Based on recent Ag-catalyzed methodologies (e.g., Organic Letters, 2024).

Objective: Synthesize NDPC from Cyclohexanecarboxylic acid and 2,4-Dimethylphenyl isocyanide.

- Preparation:
 - In a flame-dried Schlenk tube, charge Cyclohexanecarboxylic acid (0.2 mmol), 2,4-Dimethylphenyl isocyanide (0.24 mmol), and AgNO₃ (10 mol%).
 - Add solvent: DCM/H₂O (2:1 ratio, 2.0 mL).
 - Add oxidant: K₂S₂O₈ (1.5 equiv).
- Reaction:
 - Seal tube and stir at 40°C for 12 hours under Argon atmosphere.
 - Mechanism:[1] Silver catalyzes the decarboxylation of the acid to a radical, which attacks the isocyanide.
- Workup:
 - Dilute with EtOAc (10 mL), wash with sat. NaHCO₃ (2 x 5 mL) and brine.
 - Dry over Na₂SO₄, concentrate in vacuo.
- Purification:
 - Flash column chromatography (Hexane/EtOAc 8:1).
 - Expected Yield: 65-75%.

Protocol B: TRPM8 Calcium Flux Assay (Activity Screening)

Objective: Evaluate the agonist potential of NDPC compared to WS-12.

- Cell Line: HEK293 cells stably expressing human TRPM8.
- Dye Loading:
 - Incubate cells with Fura-2 AM (2 μ M) or Fluo-4 AM in assay buffer (HBSS + 20 mM HEPES) for 30 min at 37°C.
- Compound Preparation:
 - Dissolve NDPC in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 100 μ M) in assay buffer.
 - Control: Use Menthol (100 μ M) as positive control and WS-12 as the reference standard.
- Measurement:
 - Inject compounds into the cell plate using a FLIPR (Fluorometric Imaging Plate Reader).
 - Record fluorescence (Ex/Em: 494/516 nm for Fluo-4) for 120 seconds.
- Analysis:
 - Calculate
 - Plot dose-response curve to determine EC50.
 - Self-Validation: The EC50 of WS-12 should be ~10-50 nM. If NDPC shows activity, expect EC50 in the low micromolar range (1-10 μ M) due to the simplified cyclohexane ring.

References

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